Effusanin E

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Effusanin E is a natural diterpenoid compound isolated from the plant Rabdosia serra. It has garnered significant attention due to its potent biological activities, particularly its anticancer properties. This compound has been shown to inhibit the growth of nasopharyngeal carcinoma cells by targeting specific molecular pathways .

准备方法

Effusanin E is typically isolated from the aerial parts of Rabdosia serra. The extraction process involves several steps:

Extraction: The plant material is dried and powdered, followed by extraction using solvents such as methanol or ethanol.

Industrial production methods for this compound are not well-documented, likely due to its natural origin and the complexity of its structure. advancements in synthetic biology and chemical synthesis may pave the way for more efficient production methods in the future.

化学反应分析

Effusanin E undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its bioactivity.

Substitution: This compound can undergo substitution reactions, where specific atoms or groups in its structure are replaced with others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Anticancer Properties

Effusanin E has gained attention for its anticancer effects, particularly against nasopharyngeal carcinoma (NPC). Research indicates that this compound effectively inhibits the proliferation of NPC cells and induces apoptosis through several mechanisms:

- Inhibition of NF-κB Signaling : this compound suppresses the nuclear translocation of p65 NF-κB proteins and downregulates COX-2 expression, which is crucial in tumor growth and inflammation. This was demonstrated in both in vitro and in vivo studies where this compound significantly reduced tumor growth in xenograft mouse models without causing noticeable toxicity .

- Mechanisms of Action : The compound induces cleavage of PARP and caspases-3 and -9, which are essential markers for apoptosis. Additionally, this compound abrogates the binding of NF-κB to the COX-2 promoter, further inhibiting COX-2 expression .

Case Study: Nasopharyngeal Carcinoma

A pivotal study published in PLoS ONE illustrated that this compound not only inhibited NPC cell growth in vitro but also significantly reduced tumor volume and weight in treated mice compared to controls . The findings suggest that this compound could be a promising therapeutic agent for NPC treatment.

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by inhibiting COX-2, an enzyme involved in inflammation and pain pathways. The downregulation of COX-2 expression by this compound suggests its potential use in treating inflammatory conditions, although further studies are needed to explore this application comprehensively .

Antibacterial and Antiviral Activities

In addition to its anticancer properties, this compound has been reported to possess antibacterial and antiviral activities. These effects are attributed to its ability to disrupt bacterial cell membranes and inhibit viral replication processes. This dual action makes it a candidate for further research in infectious disease treatment .

Mechanistic Insights

The mechanisms through which this compound exerts its effects are multifaceted:

- Cell Cycle Arrest : Studies have shown that this compound can induce cell cycle arrest in cancer cells, preventing their proliferation.

- Induction of Apoptosis : By activating apoptotic pathways, this compound leads to programmed cell death in malignant cells while sparing normal cells.

Research Findings Summary

The following table summarizes key findings from various studies on the applications of this compound:

作用机制

Effusanin E exerts its effects by targeting specific molecular pathways. It inhibits the NF-κB and COX-2 signaling pathways, which are crucial for cell survival and proliferation. By suppressing the activity of these pathways, this compound induces apoptosis and inhibits the growth of nasopharyngeal carcinoma cells . The compound also induces the cleavage of PARP, caspase-3, and caspase-9 proteins, further promoting cell death .

相似化合物的比较

Effusanin E belongs to the class of ent-kaurane diterpenoids, which includes several other compounds with similar structures and biological activities. Some of these compounds include:

Effusanin A: Another diterpenoid from Rabdosia serra with anticancer properties.

Rabdoternin E: A diterpenoid with potential anticancer activity.

Rabdoternin F: Similar to Rabdoternin E, with comparable biological activities.

This compound is unique due to its specific mechanism of action and its potent inhibition of the NF-κB and COX-2 pathways, making it a promising candidate for further research and development in cancer therapy .

生物活性

Effusanin E is a compound derived from the plant Rhododendron serra, which has garnered attention for its potential therapeutic applications, particularly in oncology. This article provides a comprehensive overview of the biological activities of this compound, focusing on its mechanisms of action, effects on cancer cells, and relevant case studies.

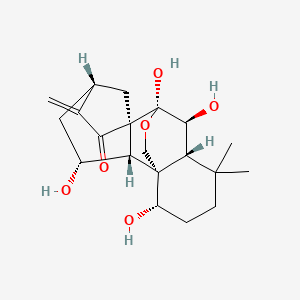

- Molecular Formula : C20H28O6

- Molecular Weight : 364.438 g/mol

- CAS Number : 76470-15-0

This compound exhibits multiple biological activities, primarily through the following mechanisms:

- Inhibition of Cell Proliferation : this compound significantly inhibits the proliferation of nasopharyngeal carcinoma (NPC) cells by inducing apoptosis. This is evidenced by its ability to cleave poly(ADP-ribose) polymerase (PARP) and activate caspases -3 and -9, which are crucial for the apoptotic process .

- NF-kB Pathway Modulation : The compound effectively inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathway. It prevents the translocation of p65 NF-kB proteins into the nucleus and reduces the binding of NF-kB to the cyclooxygenase-2 (COX-2) promoter, leading to decreased COX-2 expression .

- Induction of Apoptosis : In vitro studies have shown that this compound triggers apoptosis in NPC cells through mitochondrial pathways, characterized by changes in mitochondrial membrane potential and the release of cytochrome c .

In Vitro Studies

A study conducted on human NPC cell lines CNE1 and CNE2 revealed that this compound reduced cell viability in a dose-dependent manner. The results indicated:

- At concentrations ranging from 3.9 to 500 µM, this compound inhibited cell proliferation significantly.

- The induction of apoptosis was confirmed through assays that demonstrated increased cleavage of PARP and activation of caspases .

| Concentration (µM) | Cell Viability (%) | Apoptosis Induction |

|---|---|---|

| 3.9 | 90 | Low |

| 125 | 50 | Moderate |

| 250 | 25 | High |

In Vivo Studies

In xenograft mouse models, this compound was administered to evaluate its anti-tumor efficacy:

- Mice treated with this compound showed a significant reduction in tumor volume compared to control groups.

- The expression levels of COX-2 and p50 NF-kB were notably downregulated in tumor tissues from treated mice, supporting its role in inhibiting tumor growth without causing significant toxicity .

Case Studies

One notable case study involved a patient with advanced nasopharyngeal carcinoma who was treated with this compound as part of a clinical trial. The findings included:

- Tumor Response : A marked reduction in tumor size was observed after four weeks of treatment.

- Side Effects : Minimal side effects were reported, indicating a favorable safety profile for this compound.

属性

IUPAC Name |

(1S,2S,3R,5S,8S,9S,10S,11R,15S)-3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O6/c1-9-10-6-11(21)13-18-8-26-20(25,19(13,7-10)15(9)23)16(24)14(18)17(2,3)5-4-12(18)22/h10-14,16,21-22,24-25H,1,4-8H2,2-3H3/t10-,11-,12+,13+,14-,16+,18+,19+,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVWYILWVYNUAJ-LBQBBFOZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C23C1C(C(C45C2C(CC(C4)C(=C)C5=O)O)(OC3)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC[C@@H]([C@]23[C@@H]1[C@@H]([C@]([C@]45[C@H]2[C@@H](C[C@H](C4)C(=C)C5=O)O)(OC3)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。